molecular formula C7H12O3 B8314693 Ethyl 4-hydroxypent-2-enoate CAS No. 10150-92-2

Ethyl 4-hydroxypent-2-enoate

Cat. No. B8314693
M. Wt: 144.17 g/mol
InChI Key: BYUMVCVGSDWCIG-UHFFFAOYSA-N
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Patent
US08288566B2

Procedure details

2,2,6,6-Tetramethylpiperidine (74.16 g, 0.525 mot) is dissolved in THF (600 ml) and cooled to −45° C. nBuLi is added (0.022 mol g−1 in hexane, 228.3 g, 0.500 mol) and is allowed to warm to −10° C. The reaction mixture is cooled to −70° C. Then ethyl propiolate (49.05 g, 0.500 mol) is added dropwise over 25 min at ≦−66° C. After additional stirring for 70 min at −72° C., acetaldehyde (23.35 g, 0.530 mol) in cold THF (30 ml) is added dropwise in 30 min at ≦−67° C. After stirring at −72° C. for 1 hour the reaction mixture is quenched with 2 M HCl (700 ml) and extracted with tBuOMe (650 and 400 ml). The organic phases are washed with saturated NaHCO3 (200 ml) and brine (3×125 ml) successively. The combined organic phases are dried with Na2SO4 and evaporated under reduced pressure at 40° C. Filtration over SO2 (150 g) with tBuOMe:heptane fraction (0.5 l) and tBuOMe (0.2 l) yields crude 20 (rac-Ethyl 4-hydroxypent-2-enoate) (6744 g, 90%, HPLC: ˜90 area %) as a brown oil. The crude product is used in the next step without further purification. 1H-NMR- and GC-analysis corresponded to an analogous synthesis of 20 (rac-Ethyl 4-hydroxypent-2-inoate) with LDA as base.
Quantity
74.16 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49.05 g
Type
reactant
Reaction Step Three
Quantity
23.35 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[C:16]([O:20][CH2:21][CH3:22])(=[O:19])[C:17]#[CH:18].[CH:23](=[O:25])[CH3:24]>C1COCC1.CCCCCC>[OH:25][CH:23]([CH3:24])[CH:18]=[CH:17][C:16]([O:20][CH2:21][CH3:22])=[O:19]

Inputs

Step One
Name
Quantity
74.16 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
49.05 g
Type
reactant
Smiles
C(C#C)(=O)OCC
Step Four
Name
Quantity
23.35 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After additional stirring for 70 min at −72° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to −70° C
STIRRING
Type
STIRRING
Details
After stirring at −72° C. for 1 hour the reaction mixture
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is quenched with 2 M HCl (700 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with tBuOMe (650 and 400 ml)
WASH
Type
WASH
Details
The organic phases are washed with saturated NaHCO3 (200 ml) and brine (3×125 ml) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure at 40° C
FILTRATION
Type
FILTRATION
Details
Filtration over SO2 (150 g) with tBuOMe

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
OC(C=CC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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